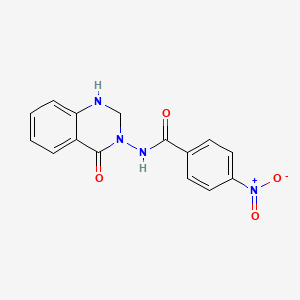![molecular formula C28H28ClN3O3S B11086551 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11086551.png)
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of indole derivatives . Indole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as a crucial scaffold in various synthetic drug molecules and natural products . Our compound features an indole nucleus, along with additional functional groups.
Preparation Methods
The synthetic routes for this compound involve the following steps:
Thioimidazolidinone Formation: Start with the reaction of 2-(4-chlorophenyl)ethylamine with thiourea to form the thioimidazolidinone ring.
Oxidation and Cyclization: Oxidize the thioimidazolidinone to the corresponding imidazolidinone. Cyclization occurs simultaneously.
Acetylation: Acetylate the imidazolidinone nitrogen with acetic anhydride.
Substitution: Replace the chlorine atom on the phenyl ring with a propoxy group using sodium propoxide.
Chemical Reactions Analysis
Oxidation: The thioimidazolidinone undergoes oxidation during cyclization.
Substitution: The chlorine atom is substituted with a propoxy group.
Common Reagents: Thiourea, acetic anhydride, sodium propoxide.
Major Product: The final compound, as described.
Scientific Research Applications
Chemistry: This compound serves as a valuable building block for designing new derivatives with diverse biological activities.
Biology: Its indole scaffold may interact with receptors, making it relevant for drug discovery.
Medicine: Research explores its potential as an antiviral, anti-inflammatory, and antitumor agent.
Industry: It could find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Targets: Investigate its binding to specific receptors or enzymes.
Pathways: Explore signaling pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Include related structures like tryptophan, indomethacin, and celecoxib.
Properties
Molecular Formula |
C28H28ClN3O3S |
|---|---|
Molecular Weight |
522.1 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C28H28ClN3O3S/c1-2-18-35-24-14-12-22(13-15-24)30-26(33)19-25-27(34)32(23-6-4-3-5-7-23)28(36)31(25)17-16-20-8-10-21(29)11-9-20/h3-15,25H,2,16-19H2,1H3,(H,30,33) |
InChI Key |
SGRDNDFLEFLMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


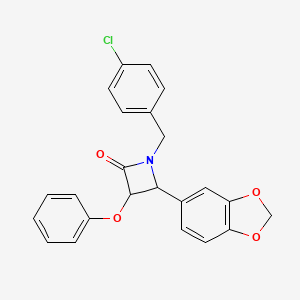
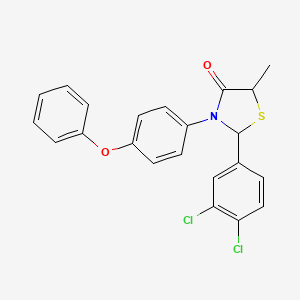

![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
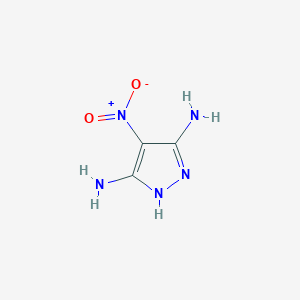
![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)
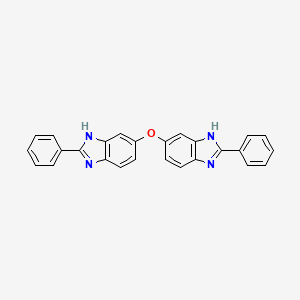
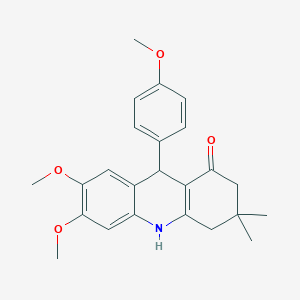

![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
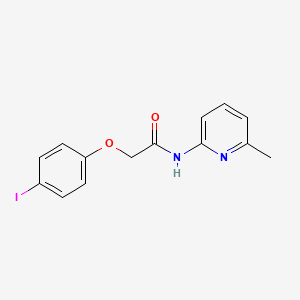
![(2-Thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B11086544.png)
